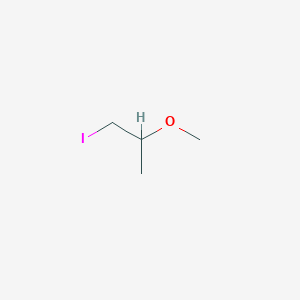
1-Iodo-2-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-methoxypropane, also known as Isobutyl iodide, is an organic compound with the chemical formula C4H9IO . It is a liquid at room temperature and has a molecular weight of 200.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon chain with an iodine atom and a methoxy group attached. The IUPAC name for this compound is this compound . The InChI key for this compound is FIUGHGUTAZLFGL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.02 . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Wissenschaftliche Forschungsanwendungen
Geminal Interaction in Iodination
1-Iodo-2-methoxypropane is derived through the iodination process of methoxyacetone, yielding initially 1-iodo-3-methoxypropanone, which rearranges to its 1,1-isomer. This process is significantly influenced by a stabilizing interaction between geminal iodine and oxygen atoms (O'ferrall & Murray, 1988).
Chemical Synthesis and Industrial Applications
2-Methoxypropan-1-ol, a related compound, is a by-product in the manufacturing of propylene glycol methyl ether (PGME), where it can occur as an impurity. It is used in various industries in products like paints, solvents, varnishes, dyes, inks, and chemical synthesis intermediates. This compound also finds application in the production of cosmetics, although its use is restricted due to potential health concerns (Kilanowicz-Sapota & Klimczak, 2021).
Radical Cation Fragmentation in Chemical Reactions
The study of 1-arylpropanols and their methyl ethers, including 1-(4-methoxyphenyl)-2-methoxypropane, involves one-electron oxidation and subsequent side-chain fragmentation. This process is crucial in understanding the behavior of radical cations in various chemical reactions (Baciocchi et al., 1996).
Reaction with Zeolites in Material Science
This compound reacts with zeolites like NaX and NaY, which are used in material science for various applications. The reactions result in products like methane and ethane, showcasing its potential in the field of advanced material synthesis (Kanyi et al., 2005).
Catalysis and Amination Reactions
The compound is also studied in the context of catalysis, particularly in the amination of alcohols like 1-methoxy-2-propanol. The amination reactions produce compounds with a variety of applications, showcasing its relevance in chemical synthesis (Bassili & Baiker, 1990).
Spectroscopy and Conformational Analysis
Research involving this compound includes spectroscopic studies to determine the molecular structure and conformational properties. These studies are essential for understanding its behavior in different chemical environments (Park et al., 2001).
Synthesis of Labelled Compounds
This compound is used in the synthesis of labelled compounds, such as 1,3-diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one. These labeled compounds are crucial for experimental studies and mechanism probing in organic chemistry (Marques et al., 2009).
Safety and Hazards
1-Iodo-2-methoxypropane is classified as a dangerous substance. It has hazard statements including H226-H302-H312-H315-H318-H332-H335, indicating that it is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation . Safety measures include avoiding breathing its vapors, using it only in well-ventilated areas, and wearing protective clothing .
Zukünftige Richtungen
While specific future directions for 1-Iodo-2-methoxypropane are not mentioned in the search results, it is part of American Elements’s comprehensive catalog of life science products . This suggests that it may have potential applications in various fields, including research and development, pharmaceuticals, and electronics .
Eigenschaften
IUPAC Name |
1-iodo-2-methoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGHGUTAZLFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

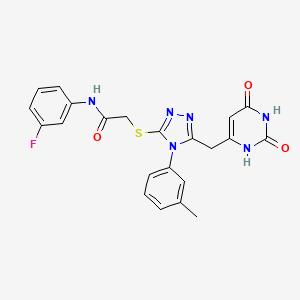
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)
![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)
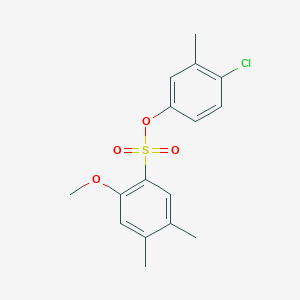
![3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2402531.png)

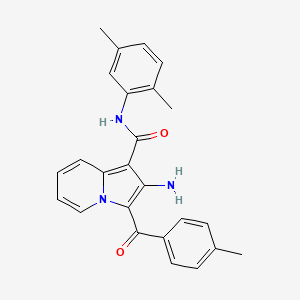
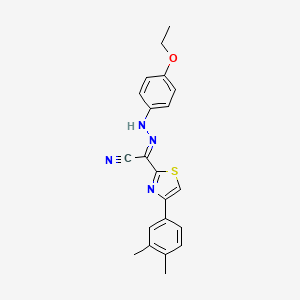

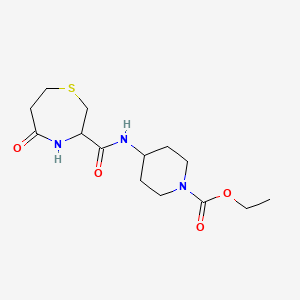
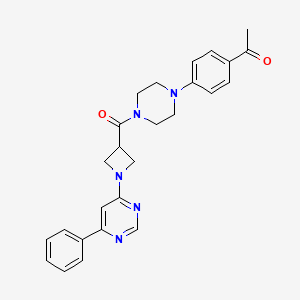

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402546.png)
